5-(3-Bromopropyl)-1,2,3-thiadiazole
Description
Significance of Heterocyclic Chemistry in Advanced Organic Synthesis and Materials Science Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous scientific disciplines. honeywell.com Their prevalence is particularly notable in medicinal chemistry, where a significant majority of pharmaceutical agents incorporate heterocyclic moieties. nih.gov This is attributed to the unique physicochemical properties imparted by the heteroatoms, such as nitrogen, oxygen, and sulfur, which can influence a molecule's polarity, solubility, and ability to engage in specific biological interactions. researchgate.net
Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, such as herbicides and pesticides, as well as veterinary products. researchgate.net In the realm of materials science, the introduction of heteroatoms into cyclic systems can dramatically alter the electronic and photophysical properties of the resulting materials. researchgate.netnih.gov This has led to their use in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics, and other advanced functional materials. researchgate.net The versatility of heterocyclic structures makes them indispensable building blocks in the design and synthesis of a vast array of functional organic molecules. honeywell.com
Overview of Thiadiazole Isomers and Positional Isomerism
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur atom and two nitrogen atoms within the ring. researchgate.net The relative positioning of these three heteroatoms gives rise to four distinct constitutional isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. researchgate.net This positional isomerism leads to significant differences in the electronic distribution, stability, and reactivity of each isomer, thereby dictating their respective applications in various fields of chemistry.
| Isomer | Ring Structure | Key Features |
| 1,2,3-Thiadiazole | A five-membered ring with one sulfur and two adjacent nitrogen atoms (S-N-N). | The only isomer that readily undergoes thermal or photochemical decomposition with the loss of a nitrogen molecule. nih.gov |
| 1,2,4-Thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms separated by a carbon atom. | Often studied for its diverse biological activities. |
| 1,2,5-Thiadiazole | A five-membered ring with one sulfur atom situated between two nitrogen atoms. | Known for its electron-withdrawing properties, making it a useful component in materials science. |
| 1,3,4-Thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms separated by a carbon atom. | A common scaffold in many biologically active compounds and pharmaceuticals. |
This table provides a comparative overview of the four constitutional isomers of thiadiazole.
The 1,2,3-thiadiazole ring is a planar, aromatic system. The distribution of π-electrons within the ring is such that the sulfur atom possesses the highest electron density, followed by the two nitrogen atoms. Consequently, the carbon atoms at positions 4 and 5 are electron-deficient. This electronic arrangement makes the carbon atoms resistant to electrophilic attack but susceptible to nucleophilic substitution, with the C5 position being a preferential site for such reactions. The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157°C and is soluble in water and many organic solvents.
The exploration of 1,2,3-thiadiazole chemistry dates back to the late 19th century, with the first derivatives being prepared during that period. nih.gov A significant advancement in the synthesis of this heterocyclic system was the Hurd-Mori reaction, first described in 1955. This method involves the intramolecular cyclization of hydrazones bearing an α-methylene group in the presence of thionyl chloride. Another foundational method is the Pechmann synthesis, which involves the cycloaddition of diazoalkanes with isothiocyanates. honeywell.com These classical synthetic routes, along with more recently developed methods, have provided access to a wide variety of substituted 1,2,3-thiadiazoles, facilitating the investigation of their chemical properties and potential applications. researchgate.net
Contextualizing 5-(3-Bromopropyl)-1,2,3-thiadiazole within the Thiadiazole Class
The compound this compound (CAS Number: 1849309-86-9) is a specific derivative of the 1,2,3-thiadiazole ring system. Its structure features a 3-bromopropyl group attached to the C5 position of the thiadiazole ring. This functionalization introduces a reactive alkyl bromide moiety, making it a valuable intermediate for further chemical transformations.
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies. A plausible route for its preparation would be the Hurd-Mori reaction. This would likely involve the reaction of a suitable hydrazone precursor, such as the tosylhydrazone of 5-bromovaleraldehyde, with thionyl chloride. The presence of the bromoalkyl chain offers a synthetic handle for introducing the 1,2,3-thiadiazole moiety into larger, more complex molecules through nucleophilic substitution reactions. This positions this compound as a potentially useful building block in the synthesis of novel compounds for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
5-(3-bromopropyl)thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-7-8-9-5/h4H,1-3H2 |
InChI Key |
CBGSNHFZOAWMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)CCCBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 3 Bromopropyl 1,2,3 Thiadiazole
Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring is an aromatic heterocycle characterized by its unique reactivity, largely driven by the facile extrusion of molecular nitrogen. e-bookshelf.de This propensity for denitrogenation, along with other transformations, makes it a versatile synthon in organic chemistry.
A key feature of 1,2,3-thiadiazoles is their ability to undergo denitrogenation when subjected to heat, light, or strong bases. uow.edu.au This process typically proceeds through a Dimroth-type equilibrium, where the thiadiazole ring can open to form an α-diazothioketone intermediate. mq.edu.auresearchgate.net The subsequent loss of dinitrogen from this intermediate generates a range of reactive species. uow.edu.au
Transition-metal catalysis, particularly with rhodium(I) complexes, has emerged as a significant strategy for promoting denitrogenative transannulation reactions of 1,2,3-thiadiazoles. uow.edu.auacs.orgresearchgate.net These reactions allow for the construction of diverse heterocyclic scaffolds. uow.edu.auresearchgate.net Mechanistic studies, including computational work, have provided insights into these transformations, revealing the involvement of four-membered cyclometalated Rh(III) complexes as key organorhodium intermediates. acs.org The electronic nature of substituents on the thiadiazole ring can significantly influence the reactivity and regioselectivity of these rhodium-catalyzed reactions. researchgate.net For instance, the presence of an electron-donating group at the C5-position can facilitate certain intramolecular transannulations. researchgate.net
Base-induced denitrogenation of 5-unsubstituted 1,2,3-thiadiazoles is also a well-established process. mq.edu.au Deprotonation at the C5-position initiates the elimination of nitrogen, leading to the formation of an alkynyl-1-thiolate, which can exist in equilibrium with a thioketene (B13734457) upon protonation. mq.edu.au These intermediates can then participate in various inter- and intramolecular cyclization reactions. mq.edu.au
Table 1: Conditions and Intermediates in Denitrogenative Transformations of 1,2,3-Thiadiazoles
| Condition | Key Intermediates | Subsequent Reactions | References |
| Thermal/Photochemical | α-Diazothioketone, Thiirene (B1235720), Thioketene | Cycloadditions, Dimerizations | e-bookshelf.demq.edu.aunih.gov |
| Base-Induced | Alkynyl-1-thiolate, Thioketene | Inter/Intramolecular Cyclizations | mq.edu.au |
| Rh(I)-Catalysis | α-Thiavinyl Rh-carbenoid, Cyclometalated Rh(III) complex | Transannulation with alkynes, nitriles, etc. | researchgate.netacs.orgacs.org |
This table is based on data from multiple sources and provides a generalized overview. Specific outcomes depend on the substituents and reaction conditions.
The thermal and photochemical decomposition of the 1,2,3-thiadiazole ring is a primary pathway for generating reactive intermediates. e-bookshelf.de A significant aspect of this reactivity is the formation of thiirenes, three-membered rings containing a sulfur atom, which have been postulated as transient species. acs.orgacs.org The photolysis of 1,2,3-thiadiazoles has provided evidence for the formation of thiirene intermediates, which can be trapped by reagents like hexafluoro-2-butyne. acs.org
In addition to thiirenes, thioketenes are also key intermediates formed from the ring-opening of 1,2,3-thiadiazoles. e-bookshelf.denih.gov Time-resolved spectroscopic studies have shown the rapid formation of both thiirene and thioketene species from the singlet excited state of phenyl-substituted 1,2,3-thiadiazoles upon photoexcitation. nih.gov These thiirenes can exhibit remarkable stability in solution and may undergo intermolecular reactions, such as dimerization, to form 1,3-dithiole derivatives. nih.gov The ring-opening can also be part of a formal [4+1] annulation process, leading to the synthesis of various five-membered heterocycles. nih.gov
The photochemical behavior of 1,2,3-thiadiazoles is a subject of significant interest. e-bookshelf.de Upon irradiation, they can undergo photoisomerization, leading to the formation of different heterocyclic systems. For instance, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles can unexpectedly yield isothiazoles, suggesting a unique reactivity pathway where the α-thiavinyl carbene intermediate acts as an umpolung 1,3-dipole equivalent. acs.org This is in contrast to its behavior in reactions with alkynes. acs.org
Photolysis of 1,2,3-thiadiazoles can lead to the formation of thiirene and thioketene intermediates. nih.govacs.orgacs.org The exact nature of the products formed can depend on the substituents present on the thiadiazole ring and the reaction conditions. For example, the photolysis of 4-phenyl-1,2,3-thiadiazole (B1662399) and 4,5-diphenyl-1,2,3-thiadiazole (B1360411) leads to the rapid formation of the corresponding thiirene and thioketene species. nih.gov
The electron distribution in the 1,2,3-thiadiazole ring makes the carbon atoms electron-deficient, and thus generally resistant to electrophilic substitution. chemicalbook.com Electrophilic attack is more likely to occur at the nitrogen atoms. chemicalbook.comthieme-connect.de
Conversely, the electron-deficient nature of the carbon atoms, particularly C5, makes them susceptible to nucleophilic attack. chemicalbook.com This allows for nucleophilic substitution reactions to occur at this position. chemicalbook.comacs.org For instance, 5-halo-1,2,3-thiadiazoles can undergo nucleophilic substitution with various nucleophiles. scilit.com The reactivity of brominated benzobis(thiadiazole) derivatives in nucleophilic aromatic substitution reactions has also been demonstrated. researchgate.netnih.gov
Reactivity of the Bromopropyl Substituent
The bromopropyl group attached to the C5 position of the thiadiazole ring provides an additional site for chemical modification.
The bromine atom at the terminus of the propyl chain is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at this position.
While specific studies on the nucleophilic substitution of 5-(3-bromopropyl)-1,2,3-thiadiazole are not extensively detailed in the provided search results, the general reactivity of alkyl bromides is well-established. It is expected that this compound would react with a range of nucleophiles, such as amines, thiols, and alkoxides, to displace the bromide and form new carbon-nucleophile bonds. For example, reactions with amines would lead to the corresponding amino-propyl-thiadiazole derivatives.
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Stille, Sonogashira)
The presence of a bromine atom, albeit on the propyl side chain rather than directly on the heterocyclic ring, allows for a variety of cross-coupling reactions. However, the primary focus of cross-coupling with bromo-thiadiazoles is typically on the halogen attached directly to the heterocyclic core, as this C(sp²)-Br bond is more suitable for classical palladium-catalyzed reactions. For instance, the bromine atom on 5-bromo-substituted thiadiazoles is known to readily participate in palladium-catalyzed cross-coupling reactions, which serves to diversify the thiadiazole scaffold. While the C(sp³)-Br bond in the bromopropyl group is less reactive in typical Suzuki, Stille, or Sonogashira conditions, it can undergo other coupling reactions. For the purpose of illustrating the functionalization potential of the thiadiazole core itself, we will consider the reactivity of a hypothetical 5-bromo-1,2,3-thiadiazole (B6260162) as a model for these powerful C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds, typically coupling an organoboron compound with an organic halide. For bromo-substituted thiadiazoles, the Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids provides an effective method for introducing new aromatic or heteroaromatic moieties. nih.gov Studies on related bromoheterocycles, such as 5-bromo-1,2,3-triazine, have shown that palladium catalysts like Pd(dppf)Cl₂ are efficient for this transformation, yielding a wide range of (hetero)aryl-substituted products. uzh.chresearchgate.net The reaction conditions are often optimized by screening different catalysts, bases, and solvents to achieve high yields. uzh.chresearchgate.net For example, the coupling of 4,7-dibromobenzo[d] beilstein-archives.orgacs.orgthiadiazole with arylboronic acids has been investigated to produce mono-aryl derivatives. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. This method is also applicable to bromo-thiadiazoles for the introduction of various organic groups. For instance, selective Stille coupling reactions have been successfully performed on 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, demonstrating the utility of this reaction in creating unsymmetrical biaryl thiadiazines. nih.gov
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is a powerful tool for constructing carbon-carbon bonds. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction has been effectively used for the functionalization of bromo-substituted heterocycles. For example, a general procedure for Sonogashira reactions on 5-bromo substituted thiazoles has been developed using tetrakis(triphenylphosphine)palladium(0) as the catalyst, with reaction temperatures optimized to prevent side reactions like the polymerization of phenylacetylene. beilstein-archives.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.orgnih.gov
The table below summarizes typical conditions for these cross-coupling reactions as applied to related bromoheterocycles, which can serve as a starting point for the functionalization of bromo-thiadiazoles.
| Reaction | Catalyst | Base | Solvent | Typical Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 5-bromo-1,2,3-triazine | up to 97 | uzh.ch |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-bromobenzo[1,2-d:4,5-d′]bis( beilstein-archives.orgacs.orgthiadiazole) | Good | nih.gov |
| Stille | Pd(OAc)₂ | - | - | 3-chloro-5-iodo-4H-1,2,6-thiadiazin-4-one | High | nih.gov |
| Sonogashira | Pd(PPh₃)₄/CuI | Amine Base | NMP | 5-bromo substituted thiazole (B1198619) | 43-60 | beilstein-archives.org |
Cyclization Reactions Involving the Bromopropyl Chain
The bromopropyl substituent in this compound is a key feature that allows for a variety of cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack, which can occur either intramolecularly or intermolecularly.
Intramolecular cyclization can occur if a nucleophilic center within the molecule attacks the bromopropyl chain. While the thiadiazole ring itself is relatively electron-deficient, the nitrogen atoms could potentially act as nucleophiles under certain conditions, leading to the formation of a fused ring system. More commonly, the bromopropyl group can react with an external nucleophile that is also attached to the thiadiazole core at another position.
A well-documented strategy is the domino alkylation-cyclization reaction. For example, propargyl bromides react with thioureas in a domino fashion to synthesize 2-aminothiazoles. organic-chemistry.org A similar approach could be envisioned for this compound, where it reacts with a suitable nucleophile to undergo an initial alkylation followed by an intramolecular cyclization. For instance, reaction with thiourea (B124793) could lead to the formation of a thiazole ring fused to the thiadiazole system.
The Hurd-Mori reaction is another important method for synthesizing 1,2,3-thiadiazoles from semicarbazones using thionyl chloride. researchgate.netresearchgate.net While this is a method for forming the thiadiazole ring itself, the principles of cyclization are relevant. The synthesis of new heterocyclic systems often relies on the cyclization of a side chain onto a pre-existing ring. For example, the synthesis of pyrrolo[2,3-d] beilstein-archives.orgacs.orgthiadiazole-6-carboxylates is achieved via the Hurd-Mori reaction, demonstrating the formation of a fused heterocyclic system. nih.gov
The reaction of 5-halo-1,2,3-thiadiazoles with arylenediamines has been shown to produce tricyclic 1,3,6-thiadiazepines through a complex reaction cascade involving rearrangements and intramolecular nucleophilic substitution. rsc.org This highlights the reactivity of the thiadiazole core and its ability to participate in the formation of larger, fused heterocyclic structures.
The table below illustrates examples of cyclization reactions that could be analogous to those involving this compound.
| Reaction Type | Reactants | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Domino Alkylation-Cyclization | Propargyl bromides and Thioureas | Microwave irradiation | 2-Aminothiazoles | organic-chemistry.org |
| Hurd-Mori Cyclization | Semicarbazones of 4-acetylfurancarboxylates | Thionyl chloride | 1,2,3-Thiadiazolylfurancarboxylates | researchgate.net |
| Multistep Rearrangement/Cyclization | 5-halo-1,2,3-thiadiazoles and 1,2-phenylenediamines | - | Tricyclic 1,3,6-thiadiazepines | rsc.org |
Catalyzed Transformations of this compound and Related Derivatives
Catalysis plays a pivotal role in the transformation of thiadiazole derivatives, enabling reactions that would otherwise be difficult or impossible. Transition metal catalysis, in particular, is crucial for the functionalization and modification of these heterocyclic systems.
Transition Metal-Catalyzed Processes
Transition metal catalysis is the cornerstone of the cross-coupling reactions discussed previously (Suzuki, Stille, Sonogashira), which are essential for the C-C bond formation at the thiadiazole core. nih.govbeilstein-archives.orgnih.govnih.gov Palladium is the most commonly used metal for these transformations, often in the form of complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. uzh.chnih.gov These catalysts facilitate the oxidative addition of the palladium center to the C-Br bond, initiating the catalytic cycle.
Beyond cross-coupling, transition metals can catalyze a variety of other transformations. For example, transition metal complexes involving thiazole-based ligands have been synthesized and studied for their catalytic and photophysical properties. nih.gov While the focus here is on the transformation of the thiadiazole itself, the ability of the thiadiazole nitrogen and sulfur atoms to coordinate with metals is an important aspect of its chemistry. This coordination can activate the molecule for subsequent reactions.
Ligand Effects on Product Selectivity and Reaction Mechanisms
The choice of ligand in a transition metal-catalyzed reaction can have a profound impact on the reaction's outcome, influencing reactivity, selectivity, and catalyst stability. In the context of thiadiazole transformations, ligands play a crucial role in modulating the electronic and steric properties of the metal center.
For instance, in Suzuki-Miyaura reactions of 5-bromo-1,2,3-triazines, different phosphine-based ligands such as dppf and its derivatives were screened to optimize the reaction yield. uzh.ch The electron-donating or withdrawing nature of the ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The use of bulky, electron-rich ligands has been shown to improve the efficiency of Sonogashira couplings. libretexts.org
Ligand choice can also prevent catalyst degradation. Studies have shown that strategic ligand modification can enhance the efficiency of a transition metal-catalyzed process by preventing the decomposition of the ligand itself during the reaction. researchgate.net In some cases, the development of novel ligands has enabled reactions to proceed under milder conditions or even without the need for a co-catalyst, as seen in some copper-free Sonogashira reactions. nih.gov
The table below provides examples of ligands and their effects in related catalytic systems.
| Ligand | Reaction | Effect | Reference |
|---|---|---|---|
| dppf (1,1′-Bis(diphenylphosphino)ferrocene) | Suzuki-Miyaura Coupling | Efficient for coupling of 5-bromo-1,2,3-triazine | uzh.ch |
| Bulky, electron-rich phosphines | Sonogashira Coupling | Achieves more efficient coupling | libretexts.org |
| Bathophenanthroline (BPhen) | Palladium-free Sonogashira-type reaction | Acts as a non-toxic ligand for CuBr catalyst | researchgate.net |
| Chiral phosphoramidite | Cu-catalyzed Asymmetric Conjugate Addition | Strategic modification prevents ligand degradation and restores catalytic activity | researchgate.net |
Organometallic Intermediates in Thiadiazole Transformations
The mechanisms of transition metal-catalyzed reactions involving thiadiazoles proceed through a series of organometallic intermediates. Understanding these intermediates is key to controlling and optimizing the reactions.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiadiazole, forming a Pd(II)-organometallic intermediate. This is followed by a transmetalation step where the organic group from the coupling partner (e.g., the organoboron in Suzuki coupling or the organotin in Stille coupling) is transferred to the palladium center. The final step is reductive elimination, where the two organic groups are coupled to form the product, and the Pd(0) catalyst is regenerated.
In some cases, more complex organometallic intermediates can be formed. For example, a proposed reaction pathway for the synthesis of fused heterocycles from heteroaryl ketones and alkyl bromides involves a single electron transfer between Pd(0) and the alkyl bromide, leading to a hybrid alkyl Pd(I)-radical species. nih.gov In reactions involving alkynes, tetracopper(I) µ-acetylide complexes have been identified as intermediates. researchgate.net
The study of these organometallic intermediates often requires specialized techniques, but their existence is inferred from the reaction products and mechanistic studies. The interaction of the thiadiazole ring with the metal center can also influence the stability and reactivity of these intermediates. The lone pairs on the nitrogen and sulfur atoms can coordinate to the metal, potentially altering the course of the reaction.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and structural analysis of organic molecules by providing exact mass measurements, which allow for the determination of elemental compositions. For complex structures such as 5-(3-Bromopropyl)-1,2,3-thiadiazole, HRMS and its tandem techniques are indispensable for confirming its identity and probing its gas-phase ion chemistry.
Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for Isomer Differentiation
Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of ions from solution into the gas phase, making it ideal for the analysis of thermally labile molecules. When coupled with a high-resolution mass analyzer, ESI-HRMS becomes a powerful tool for distinguishing between isomers. In the context of substituted 1,2,3-thiadiazoles, ESI-HRMS is crucial for differentiating between potential isomers that may arise during synthesis. The high mass accuracy of this technique enables the confident assignment of elemental formulas to the protonated molecule [M+H]⁺ and its characteristic fragments.
Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For 1,2,3-thiadiazole (B1210528) derivatives, a primary and characteristic fragmentation pathway is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion. Subsequent fragmentations can then provide information about the substituents.
The study of isomeric 4,5-functionalized 1,2,3-thiadiazoles has demonstrated that MS/MS and even further fragmentation in MS³ experiments are vital for understanding the complex rearrangements and fragmentation mechanisms. These experiments can reveal the connectivity of the atoms within the molecule and help to distinguish it from its isomers, such as the corresponding 1,2,3-triazoles, which may undergo gas-phase rearrangements to form 1,2,3-thiadiazole structures under certain ESI-MS/MS conditions.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of Gas-Phase Ions
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced technique that combines mass spectrometry with infrared spectroscopy to probe the vibrational structure of gas-phase ions. By irradiating a trapped ion population with a tunable infrared laser, a vibrational spectrum of the ion can be obtained by monitoring the fragmentation efficiency as a function of the IR wavelength.
This method is particularly powerful for the structural elucidation of fragment ions generated in MS/MS experiments, providing an additional layer of certainty in structural assignments. For instance, IRMPD has been successfully used to establish the structures of key fragment ions, such as the [M+H-N₂]⁺ ion, in the analysis of functionalized 1,2,3-thiadiazoles. This technique provides a deeper mechanistic understanding of the fragmentation pathways that is not achievable by mass measurement alone.
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map out the carbon-hydrogen framework and the connectivity between atoms in solution or the solid state.
Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
One-dimensional (¹H and ¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. However, for a complete and unambiguous assignment of all signals and to determine the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is essential.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the 3-bromopropyl side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connection between the 3-bromopropyl chain and the 1,2,3-thiadiazole ring, as it can show a correlation from the protons on the carbon adjacent to the ring to the carbon atoms within the heterocyclic ring.
Together, these techniques provide a detailed picture of the molecular structure in solution.
Solid-State NMR for Crystalline Forms
In cases where this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and packing in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular distances. This can reveal details about the conformation of the molecule in its crystalline lattice and can be used to distinguish between different polymorphic forms.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy is a cornerstone of chemical analysis, providing a "fingerprint" of a molecule by probing the vibrations of its constituent bonds.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific FTIR data for this compound is not published, the expected absorption bands can be predicted based on the analysis of similar structures.
The key functional groups in this compound are the 1,2,3-thiadiazole ring, the propyl chain, and the terminal bromine atom. The characteristic vibrational frequencies for these groups would be anticipated in the following regions:
C-H Stretching: The aliphatic C-H stretching vibrations of the propyl chain would appear in the region of 2850-3000 cm⁻¹.
C-H Bending: The corresponding bending (scissoring and rocking) vibrations for the CH₂ groups would be observed around 1470-1440 cm⁻¹.
1,2,3-Thiadiazole Ring Vibrations: The vibrations of the thiadiazole ring are complex. The C=N stretching vibration is expected to produce a band in the 1600-1500 cm⁻¹ region. The N-N stretching vibration typically falls in the 1300-1200 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
A hypothetical FTIR data table for this compound, based on known ranges for related compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (aliphatic) | 2850 - 3000 | Propyl chain |
| C=N Stretch | 1500 - 1600 | 1,2,3-Thiadiazole ring |
| C-H Bend (scissoring) | 1440 - 1470 | Propyl chain |
| N-N Stretch | 1200 - 1300 | 1,2,3-Thiadiazole ring |
| C-S Stretch | 600 - 800 | 1,2,3-Thiadiazole ring |
| C-Br Stretch | 500 - 600 | Bromopropyl group |
This table is predictive and not based on experimental data for the specified compound.
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the S-N and N=N bonds within the thiadiazole ring, which can be weak or absent in FTIR spectra. The C-Br bond would also be expected to show a distinct Raman signal. Due to the lack of experimental data, a specific Raman spectrum cannot be presented.
Electronic Spectroscopy and Photophysical Investigations
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the absorption spectrum would likely be dominated by transitions involving the π-system of the thiadiazole ring.
Typically, thiadiazole derivatives exhibit absorption bands in the UV region. These can be attributed to:
π → π* transitions: These are usually high-energy, high-intensity absorptions occurring at shorter wavelengths (typically below 300 nm).
n → π* transitions: These are lower-energy, lower-intensity transitions involving the non-bonding electrons on the nitrogen and sulfur atoms of the heterocyclic ring. These would be expected at longer wavelengths, potentially extending into the near-UV region.
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a molecule after it has absorbed light. Many heterocyclic compounds, including some thiadiazole derivatives, are known to be fluorescent.
If this compound is fluorescent, its emission spectrum would be red-shifted (at longer wavelengths) compared to its absorption spectrum. The fluorescence quantum yield (a measure of the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that would be determined.
Time-resolved fluorescence anisotropy measurements could provide information about the rotational dynamics of the molecule in solution. By exciting the sample with polarized light and measuring the polarization of the emitted light over time, one can determine the rotational correlation time, which is related to the size and shape of the molecule and the viscosity of its environment.
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules (molecules that are non-superimposable on their mirror image).
This compound itself is not chiral. However, if it were used to synthesize chiral derivatives, for example, by reacting it with a chiral alcohol or amine, then CD spectroscopy would be an invaluable tool for characterizing the stereochemistry of the resulting products. The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophoric thiadiazole ring, and the sign and intensity of these bands would be indicative of the absolute configuration of the new stereocenter.
Computational and Theoretical Investigations of 5 3 Bromopropyl 1,2,3 Thiadiazole and 1,2,3 Thiadiazole Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model electronic structure and energy to reveal key chemical characteristics.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to determine the three-dimensional structure of molecules. Geometry optimization calculations seek the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation.
For 1,2,3-thiadiazole (B1210528) systems, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)) are commonly employed. nih.govcyberleninka.rumdpi.com These calculations predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on substituted 1,3,4-thiadiazoles have used the B3LYP/6-311++(d,p) level of theory to establish optimized structures in both gaseous and aqueous phases. cyberleninka.ru Ab initio methods, such as Hartree-Fock (HF), while often less accurate than modern DFT for many applications, provide a foundational approach and have been used to study various thiadiazole isomers. mdpi.comnih.gov The optimized geometry is confirmed to be a true energy minimum when no imaginary vibrational frequencies are found, ensuring the structure represents a stable point on the potential energy surface. mdpi.com These optimized parameters are crucial for subsequent analyses of reactivity and spectroscopic properties.
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method Type | Common Functional/Level | Basis Set Example | Application |
| Density Functional Theory (DFT) | B3LYP, B3PW91 | 6-311++G(d,p) | Optimization of molecular structure, calculation of vibrational frequencies. cyberleninka.rumdpi.com |
| Ab Initio | Hartree-Fock (HF) | 6-311G(d,p) | Foundational calculations of molecular geometry and conformer energies. nih.gov |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. cyberleninka.ruyoutube.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. cyberleninka.ru For thiadiazole derivatives, DFT calculations are used to determine these orbital energies. nih.govnih.gov From these energies, global reactivity descriptors can be calculated:
Chemical Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. cyberleninka.ru
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. cyberleninka.ru
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Fukui indices, derived from the electron density, are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations help pinpoint the most reactive sites within the 1,2,3-thiadiazole ring and its substituents. cyberleninka.ru
Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula (Approximate) | Chemical Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. cyberleninka.ru |
| Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. cyberleninka.ru |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. cyberleninka.ru |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis is particularly useful for quantifying electron delocalization through hyperconjugative interactions, such as n→σ, n→π, and π→π* transitions. sapub.org These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater molecular stability. nih.gov For thiadiazole systems, NBO analysis reveals the extent of electron delocalization within the heterocyclic ring and between the ring and its substituents, which significantly influences the molecule's stability and reactivity. sapub.orgtandfonline.comnih.gov It also provides clear information on the hybridization of each atom, confirming the bonding environment predicted by simpler models. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the intricate pathways of chemical reactions, allowing researchers to explore high-energy, transient species that are difficult or impossible to observe experimentally.
Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the "activated complex" or transition state—the highest energy point along the minimum energy reaction path. wikipedia.orglibretexts.org Computational methods are used to map the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of its geometry.
By locating reactants, products, intermediates, and, crucially, the transition states that connect them, chemists can determine the activation energy (the energy barrier that must be overcome for a reaction to occur). libretexts.org For reactions involving 1,2,3-thiadiazoles, computational mapping of the PES can elucidate the step-by-step mechanism, including identifying the rate-limiting step. For example, photochemical isomerization reactions of 1,2,3-thiadiazole have been investigated by mapping the reaction path from the reactant to the Franck-Condon region, through conical intersections and transition states, to the final photoproducts. researchgate.net
The 1,2,3-thiadiazole ring is known to undergo various transformations and rearrangements, often initiated by heat or light. e-bookshelf.de A characteristic reaction is the extrusion of molecular nitrogen (N₂), which can lead to highly reactive intermediates like thiirenes. mdpi.com
Computational modeling plays a vital role in understanding these complex processes. For instance, in studies differentiating isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles using mass spectrometry, DFT calculations were combined with experimental data to identify the structures of fragment ions. mdpi.com These studies showed that the loss of N₂ is a primary fragmentation pathway for 1,2,3-thiadiazole derivatives under certain conditions. mdpi.com Theoretical calculations help to predict the most likely structures of intermediates and products and to evaluate the energetic feasibility of different proposed mechanistic pathways, providing a level of detail that is often inaccessible through experiment alone. researchgate.net
Solvent Effects on Molecular Properties and Reaction Pathways
The solvent environment can significantly influence the properties and reactivity of 5-(3-Bromopropyl)-1,2,3-thiadiazole. The 1,2,3-thiadiazole ring is a stable, aromatic system soluble in water and various organic solvents like alcohols and ethers. chemicalbook.comthieme-connect.de Its π-electron distribution, with higher electron density on the sulfur and nitrogen atoms and lower density on the carbons, makes it susceptible to solvent interactions. chemicalbook.com
Molecular Properties: In polar solvents, the molecule's dipole moment is expected to increase due to stabilization of charge separation. Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the thiadiazole ring, altering the electron density and potentially influencing the molecule's spectroscopic properties. The choice of solvent is also critical in synthetic procedures, as it can affect the ratio of reaction products. For instance, methanol (B129727) has been noted as a particularly effective solvent for preparing certain thiadiazoline derivatives. thieme-connect.de
Reaction Pathways: The solvent plays a pivotal role in dictating the course of chemical reactions. For this compound, a key reaction pathway involves the nucleophilic substitution at the carbon atom bonded to the bromine. The stability of the transition state for such a reaction is highly dependent on the solvent's polarity and its ability to solvate both the reactants and the leaving group (bromide ion).
For example, a polar protic solvent like ethanol (B145695) can stabilize the forming bromide ion through hydrogen bonding, thereby facilitating an SN1-type mechanism. Conversely, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would favor an SN2 pathway by solvating the cation but leaving the nucleophile relatively free and highly reactive. The Hurd-Mori method, a common route for synthesizing 1,2,3-thiadiazoles, utilizes thionyl chloride (SOCl₂), indicating the reaction proceeds under specific, often non-polar, conditions. chemicalbook.commdpi.com
Table 1: Predicted Solvent Effects on this compound
| Property/Process | Solvent Type | Predicted Effect | Rationale |
|---|---|---|---|
| Dipole Moment | Polar (e.g., Water, DMSO) | Increase | Stabilization of the ground-state charge distribution. |
| Non-polar (e.g., Hexane) | Decrease | Minimal interaction with the molecular dipole. | |
| UV-Vis Absorption | Polar | Shift in λmax (Solvatochromism) | Differential stabilization of ground and excited electronic states. |
| Nucleophilic Substitution (at C-Br) | Polar Protic (e.g., Ethanol) | Favors SN1 pathway | Stabilization of the carbocation intermediate and the bromide leaving group through H-bonding. |
| Polar Aprotic (e.g., Acetone, DMSO) | Favors SN2 pathway | Solvation of the counter-ion enhances nucleophilicity. | |
| Solubility | Polar & Non-polar | Generally soluble | The parent 1,2,3-thiadiazole is soluble in a range of organic solvents and water. chemicalbook.comthieme-connect.de |
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The conformational flexibility of this compound arises from the rotation around the single bonds within the 3-bromopropyl substituent. The 1,2,3-thiadiazole ring itself is an almost planar and rigid aromatic structure. chemicalbook.com Therefore, conformational analysis focuses on the orientation of the propyl chain relative to the ring and the rotational isomers (rotamers) around the C-C bonds of the chain.
The different spatial arrangements of the atoms can lead to conformers with varying steric energies. The most stable conformers will be those that minimize steric hindrance, such as gauche and anti conformations around the C-C bonds. Computational methods like DFT can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles, identifying the lowest energy (most stable) conformations.
Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While the parent 1,2,3-thiadiazole ring is a stable aromatic system and does not typically exhibit tautomerism, other isomers like 1,3,4-thiadiazoles can exist in different tautomeric forms, such as keto-enol or thione-thiol forms, particularly when substituted with amino or hydroxyl groups. umcs.plnih.govcapes.gov.br For this compound, given its specific structure with an alkyl substituent, significant tautomeric forms are not expected to occur under normal conditions. The study of tautomerism is more relevant to derivatives with functional groups capable of proton migration. nih.govumcs.pl
Table 2: Key Aspects of Conformational and Tautomeric Analysis
| Feature | Analysis for this compound | Relevant Principles |
|---|---|---|
| Conformational Flexibility | Rotation around C-C single bonds of the 3-bromopropyl chain. | The relative orientation of the propyl chain to the thiadiazole ring and internal rotations (gauche/anti) determine the overall shape and energy. |
| Key Dihedral Angles | C4-C5-Cα-Cβ, C5-Cα-Cβ-Cγ, Cα-Cβ-Cγ-Br | These angles define the primary rotamers of the side chain. |
| Most Stable Conformer | Likely an extended (anti) conformation to minimize steric repulsion between the bulky bromine atom and the thiadiazole ring. | Steric hindrance and torsional strain are the main factors governing conformational stability. |
| Tautomerism | Not expected to be a significant feature. | The 1,2,3-thiadiazole ring is aromatic and lacks the functional groups (e.g., -OH, -NH2, -SH on the ring) that typically lead to proton tautomerism. nih.govumcs.pl |
Molecular Dynamics Simulations and Intermolecular Interactions (if applicable for non-biological contexts)
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions. nih.govacs.orgfigshare.com For this compound, MD simulations can provide insights into its behavior in condensed phases (e.g., in solution or as an amorphous solid) by modeling the intermolecular forces that govern its association with surrounding molecules. nih.govresearchgate.net
In a non-biological context, these simulations can elucidate properties like diffusion coefficients, solvation structure, and the nature of non-covalent interactions. researchgate.net The key interactions involving this molecule would include:
Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules, crucial for understanding the packing in a liquid or solid state.
Dipole-Dipole Interactions: The 1,2,3-thiadiazole ring possesses a significant dipole moment, which will lead to electrostatic interactions with other polar molecules, including itself.
Halogen Bonding: The bromine atom on the propyl chain can act as a halogen bond donor, forming a directional, non-covalent interaction with electron-rich atoms (like nitrogen or oxygen) on neighboring molecules. mdpi.commdpi.com This type of interaction is increasingly recognized as a significant force in crystal engineering and materials science. mdpi.com
MD simulations of halogenated organic molecules have shown their tendency to accumulate at interfaces, such as an air-water interface, which has implications for their environmental distribution and reactivity. nih.govacs.orgfigshare.com A simulation of this compound in an aqueous solution could reveal its hydration free energy and preferred orientation at the water's surface. acs.org
Table 3: Intermolecular Interactions of this compound Investigated by MD Simulations
| Interaction Type | Description | Potential Significance |
|---|---|---|
| Van der Waals | Non-specific attractive/repulsive forces due to fluctuating polarizations of electron clouds. | Determines bulk properties like boiling point, density, and packing efficiency in the condensed phase. drishtiias.com |
| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the thiadiazole rings. | Influences molecular orientation and association in polar environments. |
| Halogen Bonding | A directional interaction between the electrophilic region of the bromine atom and a nucleophilic site (e.g., N atom of another thiadiazole). | Can direct crystal packing and the formation of supramolecular assemblies. mdpi.commdpi.com |
| Hydrogen Bonding (with solvent) | Interaction between the ring nitrogen atoms (as H-bond acceptors) and protic solvents (e.g., water, alcohols). | Governs solvation properties and solubility in protic media. |
| Stacking Interactions | π-π stacking between the aromatic thiadiazole rings. | Contributes to the stabilization of molecular aggregates. ttu.ee |
Applications of 5 3 Bromopropyl 1,2,3 Thiadiazole As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis and Materials Science Research
5-(3-Bromopropyl)-1,2,3-thiadiazole is a versatile bifunctional molecule that serves as a valuable building block in both advanced organic synthesis and materials science. Its structure incorporates the 1,2,3-thiadiazole (B1210528) ring, a heterocycle known for its distinct electronic properties and biological activity, and a reactive 3-bromopropyl side chain. This alkyl halide moiety provides a convenient handle for a wide range of chemical transformations, including nucleophilic substitutions and cyclization reactions. This combination allows for the strategic incorporation of the 1,2,3-thiadiazole core into more complex molecular architectures, enabling the synthesis of novel heterocyclic systems and functional organic materials.
Future Research Directions and Unexplored Avenues in the Chemistry of 5 3 Bromopropyl 1,2,3 Thiadiazole
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of 1,2,3-thiadiazoles, often involving the Hurd-Mori reaction, typically utilizes stoichiometric amounts of reagents like thionyl chloride, which raises environmental concerns. researchgate.net Future research will likely focus on developing greener and more sustainable synthetic routes to 5-(3-Bromopropyl)-1,2,3-thiadiazole.
Modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction times and improving yields for the synthesis of various heterocyclic compounds, including thiadiazole derivatives. researchgate.netrsc.orgrsc.org These methods often lead to cleaner reactions with reduced by-product formation. The application of these energy-efficient techniques to the synthesis of this compound from readily available starting materials could offer significant advantages over conventional heating methods.
Furthermore, the exploration of environmentally benign solvents and catalysts is a key aspect of green chemistry. mdpi.combenthamscience.com Research into the use of biodegradable solvents, such as glycerol (B35011) or water, and the development of reusable catalysts could drastically reduce the environmental footprint of the synthesis of this compound. benthamscience.com Metal-free catalytic systems are also gaining traction for the synthesis of 1,2,3-thiadiazoles, offering an alternative to potentially toxic and expensive metal catalysts. mdpi.com
| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. rsc.orgmdpi.com |
| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, and often milder reaction conditions. researchgate.netresearchgate.netnih.gov |
| Use of Green Solvents (e.g., EtOH, water, glycerol) | Reduced environmental impact, improved safety profile. mdpi.combenthamscience.com |
| Metal-Free Catalysis | Avoidance of toxic and expensive heavy metals, simplified purification. mdpi.com |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical structure of this compound offers two primary sites for chemical modification: the bromopropyl chain and the thiadiazole ring itself. The bromine atom serves as a versatile handle for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net This could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.
The reactivity of the 1,2,3-thiadiazole (B1210528) ring, while relatively stable, can be modulated by the nature of its substituents. The electron-withdrawing character of the thiadiazole ring can influence the reactivity of the adjacent bromopropyl group. Conversely, transformations of the bromopropyl chain could electronically influence the thiadiazole ring, potentially leading to novel ring-opening or rearrangement reactions. uni-muenchen.de
Future research could explore cycloaddition reactions involving the thiadiazole ring or its transformation products. researchgate.netresearchgate.net For instance, under thermal or photochemical conditions, 1,2,3-thiadiazoles can extrude nitrogen to generate reactive thioketene (B13734457) intermediates, which can then undergo cycloaddition reactions to form new heterocyclic systems. The influence of the 3-bromopropyl substituent on the stability and reactivity of such intermediates is an area ripe for investigation.
| Reaction Type | Potential Outcome |
| Nucleophilic Substitution at the Bromopropyl Chain | Introduction of amines, azides, thiols, etc., to create diverse derivatives. |
| Intramolecular Cyclization | Formation of fused heterocyclic systems by reaction of the bromopropyl chain with a nucleophilic center introduced at the thiadiazole ring. |
| Ring-Opening/Rearrangement Reactions | Generation of novel acyclic or heterocyclic structures under specific reaction conditions. uni-muenchen.de |
| [3+2] Cycloaddition Reactions | Formation of new five-membered heterocyclic rings from intermediates derived from the thiadiazole ring. |
Advanced Computational Prediction and Design of New Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, stability, and reactivity of this compound and its derivatives. rsc.org Such studies can elucidate the influence of the bromopropyl group on the aromaticity and reactivity of the thiadiazole ring and vice versa.
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design new derivatives with specific biological activities. By modeling the interactions of these compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired therapeutic effects.
In silico screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with tailored reactivity for applications in materials science. For example, computational methods can predict properties relevant to organic electronics, such as HOMO/LUMO energy levels and charge transport characteristics.
| Computational Method | Application in the Study of this compound |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction mechanisms. rsc.org |
| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity or physical properties. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of the molecule and its interactions with other molecules. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives could greatly benefit from these technologies.
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The multi-step synthesis of derivatives of this compound could be telescoped into a continuous flow process, minimizing manual handling and purification steps.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents used in the modification of the bromopropyl chain. This high-throughput approach can significantly accelerate the discovery of compounds with desired properties.
| Technology | Potential Benefits for the Chemistry of this compound |
| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability, and potential for multi-step synthesis. |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening of reaction conditions. |
| In-line Analysis | Real-time monitoring of reactions, facilitating optimization and control. |
Investigation of Solid-State Reactivity and Supramolecular Assembly Applications
The study of the solid-state behavior of this compound is a largely unexplored area with significant potential. The presence of a bromine atom and the π-system of the thiadiazole ring suggests the possibility of interesting intermolecular interactions, such as halogen bonding and π-π stacking, which can be exploited in crystal engineering. researchgate.netuni-muenchen.de
Understanding the crystal packing of this molecule and its derivatives can provide insights into their physical properties and guide the design of materials with specific solid-state characteristics. For instance, the controlled assembly of these molecules in the solid state could lead to the development of new functional materials with applications in optics or electronics.
The bromopropyl group could also participate in solid-state reactions, such as topochemical polymerizations or [2+2] cycloadditions, upon exposure to heat or light. The regioselective and stereoselective nature of such reactions in the crystalline state can lead to the formation of unique and well-defined polymeric or oligomeric structures that are difficult to obtain through conventional solution-phase synthesis.
| Area of Investigation | Potential Applications and Insights |
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional structure and packing arrangement in the solid state. |
| Crystal Engineering | Design of supramolecular assemblies with desired architectures and properties based on intermolecular interactions. researchgate.net |
| Solid-State Reactivity | Exploration of topochemical reactions to synthesize novel polymers or complex molecules with high stereocontrol. |
| Halogen Bonding and π-π Stacking | Understanding the role of these non-covalent interactions in directing the self-assembly of molecules in the solid state. rsc.orguni-muenchen.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
